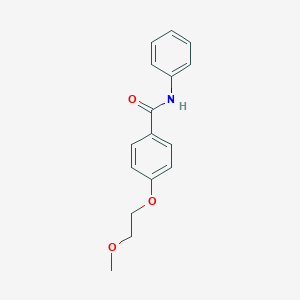

4-(2-methoxyethoxy)-N-phenylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-methoxyethoxy)-N-phenylbenzamide is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(2-Methoxyethoxy)-N-phenylbenzamide has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various diseases. Research indicates that derivatives of N-phenylbenzamide compounds exhibit significant biological activity, including anticancer properties.

Anticancer Activity

Recent studies have shown that certain N-phenylbenzamide derivatives demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have exhibited IC50 values indicating effective inhibition of cancer cell growth. The mechanism often involves interaction with specific protein targets, enhancing their potential as anticancer agents .

Antiviral Properties

Research has identified that N-phenylbenzamide derivatives can inhibit viral infections, including filoviruses such as Ebola and Marburg viruses. Compounds based on this structure have shown promising results in inhibiting viral entry into host cells, making them candidates for further development as antiviral therapies .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. Modifications to the benzamide structure can significantly influence its biological activity and pharmacokinetic properties.

Modifications for Enhanced Activity

Research has demonstrated that substituting different functional groups on the benzene ring can enhance the binding affinity to target proteins, thus improving the compound's therapeutic index. For example, the introduction of electron-withdrawing groups can increase the potency of these compounds against specific targets .

Computational Studies

Computational modeling plays a vital role in predicting the behavior of this compound in biological systems. Molecular docking studies have been utilized to assess how well these compounds bind to their target receptors.

Molecular Docking and Dynamics

Molecular dynamics simulations provide insights into the stability of the compound-receptor complexes over time, which is essential for understanding their potential effectiveness as drugs. These studies often reveal that active derivatives form stable complexes with target proteins, indicating a favorable interaction profile .

Material Science Applications

Beyond medicinal applications, this compound may also find utility in material science, particularly in the development of polymers and coatings due to its unique chemical properties.

Polymer Chemistry

The compound's ability to interact with various substrates makes it a candidate for use in polymer synthesis, where it could serve as a building block for creating new materials with desirable mechanical and thermal properties.

Case Studies and Research Findings

Propiedades

Fórmula molecular |

C16H17NO3 |

|---|---|

Peso molecular |

271.31g/mol |

Nombre IUPAC |

4-(2-methoxyethoxy)-N-phenylbenzamide |

InChI |

InChI=1S/C16H17NO3/c1-19-11-12-20-15-9-7-13(8-10-15)16(18)17-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) |

Clave InChI |

XTXUSZZUCRZCBF-UHFFFAOYSA-N |

SMILES |

COCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |

SMILES canónico |

COCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.